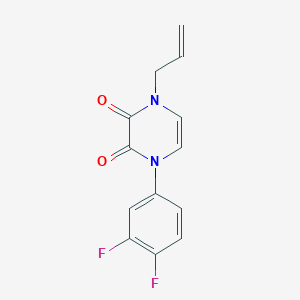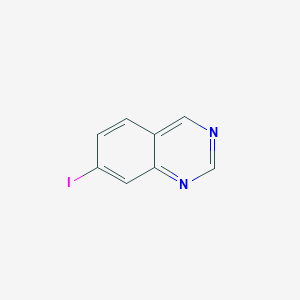
7-Iodoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoquinazoline-2,4(1H,3H)-dione is a compound used for laboratory research purposes . It has a molecular weight of 288.04 .
Synthesis Analysis
Quinazoline and quinazolinone derivatives, which include 7-Iodoquinazoline, are synthesized using various methods due to their broad spectrum of biological activities . These compounds are of great interest in organic synthesis and medicinal chemistry fields .Molecular Structure Analysis
The molecular structure of 7-Iodoquinazoline-2,4(1H,3H)-dione is represented by the Inchi Code 1S/C8H5IN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .Chemical Reactions Analysis
Quinazoline, a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring, is a key component of 7-Iodoquinazoline. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Physical And Chemical Properties Analysis
7-Iodoquinazoline-2,4(1H,3H)-dione is a solid substance that should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Application Summary
7-Iodoquinazoline derivatives have been studied for their potential as anticancer agents . Specifically, they have been evaluated as dual inhibitors of EGFRWT and EGFRT790M .
Methods of Application
In the study, fifteen new iodoquinazoline derivatives were designed according to the structural requirements of receptors . The cytotoxicity of these compounds was evaluated against MCF-7, A549, HCT116, and HepG2 cell lines using the MTT assay . The compounds were also assessed for their EGFRWT and EGFRT790M inhibitory activities .
Results and Outcomes
Compounds 18, 17, and 14b showed the highest anticancer effects with IC50 values ranging from 5.11 to 7.03 μM against HepG2, MCF-7, HCT116, and A549 cell lines . These compounds also demonstrated low toxicity against VERO normal cells with IC50 values increasing from 43.44 to 52.11 μM . In addition, compounds 10, 13, 14b, 16, and 18 excellently inhibited VEGFR-2 activity with IC50 ranging from 0.17 to 0.50 μM . Moreover, compounds 18, 17, 14b, and 16 remarkably inhibited EGFRT790M activity with IC50 values ranging from 0.25 to 0.40 μM .
Antimicrobial Research
Application Summary
7-Iodoquinazoline derivatives have also been studied for their potential as antimicrobial agents .
Methods of Application
In the study, a series of novel substituted iodoquinazoline derivatives were screened for their antimicrobial activity . The compounds were tested against various microorganisms including gram-negative bacteria E. coli, and gram-positive bacteria S. aureus, B. subtilis, as well as fungi S. Cerevisiae, and C. albicans .
Results and Outcomes
The study found that compounds 15 and 16 showed remarkable activity towards the gram-negative bacteria E. coli . Additionally, compounds 14, 15, and 17 showed potent activity against S. aureus, B. subtilis, S. Cerevisiae, and C. albicans .
Safety And Hazards
The safety information for 7-Iodoquinazoline-2,4(1H,3H)-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Research on iodoquinazoline derivatives, including 7-Iodoquinazoline, is ongoing, with a focus on their potential as anticancer agents . These compounds are being evaluated as dual inhibitors of EGFRWT and EGFRT790M . The new derivatives are designed according to the target of structural requirements of receptors .
Eigenschaften
IUPAC Name |
7-iodoquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMHCJFWOFIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodoquinazoline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)
![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)
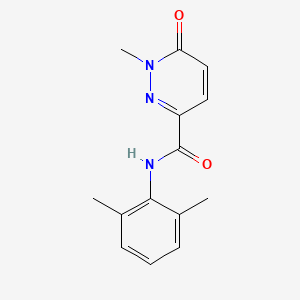
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)
![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)
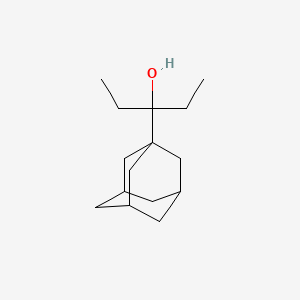
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)
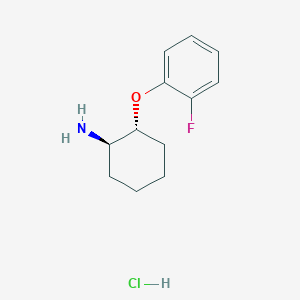
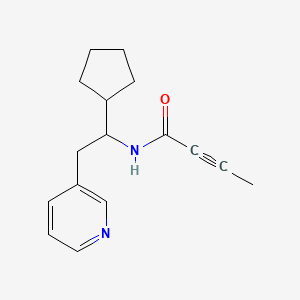
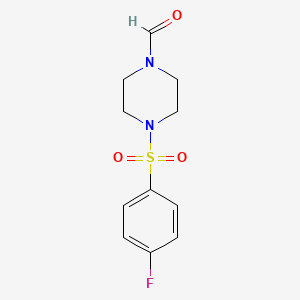
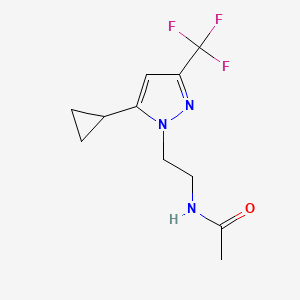
![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)
